![molecular formula C18H17F2NO3 B5686082 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine](/img/structure/B5686082.png)
1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, commonly known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that plays a crucial role in regulating the production of steroid hormones in the body. DPA-714 has been extensively studied in recent years due to its potential applications in the field of neuroscience research.
Wirkmechanismus
DPA-714 binds selectively to 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which is highly expressed in activated microglia and astrocytes in the brain. 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine is involved in the regulation of mitochondrial function, steroid hormone production, and immune response in the brain. DPA-714 has been shown to modulate the activity of microglia and astrocytes, leading to a reduction in inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects in the brain, including the modulation of mitochondrial function, the regulation of steroid hormone production, and the reduction of oxidative stress and inflammation. It has also been shown to improve cognitive function and reduce anxiety and depression in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA-714 in lab experiments is its high affinity and selectivity for 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine, which allows for accurate and specific binding to the target protein. However, one limitation of using DPA-714 is that it is a radioligand, which means that it requires special handling and disposal procedures to ensure safety in the lab.
Zukünftige Richtungen
There are several potential future directions for research on DPA-714, including:
1. Investigating the therapeutic potential of DPA-714 in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Studying the effects of chronic stress on 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine expression and the potential therapeutic benefits of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine ligands in treating anxiety and depression.
3. Developing new 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine ligands with improved selectivity and efficacy for use in preclinical and clinical studies.
4. Investigating the role of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine in regulating the immune response in the brain and its potential implications for the treatment of neuroinflammatory disorders.
Conclusion:
DPA-714 is a selective radioligand that binds to 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine in the brain and has been extensively studied in preclinical research on neurological disorders and stress-related conditions. Its high affinity and selectivity for 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine make it a valuable tool for investigating the role of this protein in the brain and the potential therapeutic benefits of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine ligands. Further research is needed to fully understand the biochemical and physiological effects of DPA-714 and its potential applications in the treatment of neurological disorders.
Synthesemethoden
DPA-714 can be synthesized using a multi-step process involving the reaction of 2,4-difluorophenol with acetyl chloride to form 2,4-difluoroacetophenone. This compound is then reacted with 3-methylphenol in the presence of sodium hydride to form the final product, DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been used extensively in preclinical studies to investigate the role of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used to study the effects of chronic stress on the brain and the potential therapeutic benefits of 1-[(2,4-difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine ligands in treating anxiety and depression.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c1-12-3-2-4-14(7-12)24-15-9-21(10-15)18(22)11-23-17-6-5-13(19)8-16(17)20/h2-8,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIZNUBVCRTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)COC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenoxy)acetyl]-3-(3-methylphenoxy)azetidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.